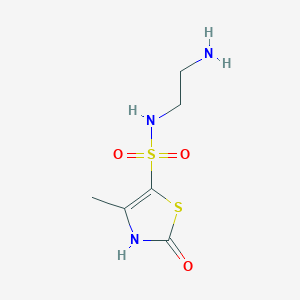

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

Description

Properties

Molecular Formula |

C6H11N3O3S2 |

|---|---|

Molecular Weight |

237.3 g/mol |

IUPAC Name |

N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide |

InChI |

InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10) |

InChI Key |

ZNIDRBXUJPQFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=O)N1)S(=O)(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of 2-Aminothiazole

- Starting Material: Commercially available 2-aminothiazole

- Reagents: Sulfonyl chlorides (various derivatives depending on the desired sulfonamide)

- Solvent and Conditions: Sodium acetate dissolved in water; sulfonyl chloride and 2-aminothiazole added; reaction heated to 80–85 °C with stirring

- Reaction Monitoring: Thin-layer chromatography (TLC) using n-hexane:ethyl acetate (2:1)

- Isolation: Upon completion, the reaction mixture yields a finely powdered solid, which is filtered and recrystallized from absolute ethanol to obtain pure N-sulfonylated intermediates

- Yields: High yields reported for intermediates (compounds 9–15 in referenced studies)

This sulfonylation step forms the sulfonamide linkage essential for biological activity and sets the stage for further functionalization.

Alkylation to Introduce the 2-Aminoethyl Group

- Starting Material: N-sulfonylated intermediates from Stage 1

- Reagents: Alkylating agents such as 2-bromoethylamine or related compounds

- Solvent and Conditions: Dimethylformamide (DMF) as solvent; calcium hydride used as a drying agent; reaction temperature maintained at 50–55 °C with continuous stirring

- Reaction Monitoring: TLC with n-hexane:ethyl acetate (8:2)

- Workup: After completion, the mixture is cooled, diluted with cold distilled water, and filtered

- Purification: Crystalline products are purified by recrystallization from absolute ethanol and column chromatography

- Yields: High yields of final alkylated products (compounds 19–39) are reported

This alkylation step introduces the 2-aminoethyl side chain, completing the synthesis of N-(2-aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide.

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Monitoring Method | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation | 2-Aminothiazole + sulfonyl chloride + NaOAc | 80–85 | Water | TLC (n-hexane:ethyl acetate 2:1) | High | Recrystallization from ethanol |

| Alkylation | N-sulfonylated intermediate + alkylating agent + CaH2 | 50–55 | DMF | TLC (n-hexane:ethyl acetate 8:2) | High | Purification by recrystallization and chromatography |

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, especially the presence of the thiazole ring, sulfonamide group, and aminoethyl side chain

- Mass Spectrometry (MS): Confirms molecular weight and purity

- Thin-Layer Chromatography (TLC): Used throughout synthesis to monitor reaction progress and purity

- Recrystallization and Chromatography: Employed to achieve high purity of final product

- The use of calcium hydride in the alkylation step serves to maintain anhydrous conditions, which is critical for preventing side reactions and ensuring high yield.

- Reaction times and temperatures are optimized to balance reaction completion and minimize decomposition.

- Solvent choice (DMF for alkylation, water for sulfonylation) is based on reagent solubility and reaction kinetics.

- Purification steps are crucial due to the potential formation of side products during alkylation.

The preparation of this compound is efficiently achieved via a two-step synthetic route involving sulfonylation of 2-aminothiazole followed by alkylation with 2-aminoethyl derivatives. The process is well-documented with high yields and purity, supported by robust analytical characterization. This method provides a reliable pathway for producing this biologically significant compound for further research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Various studies have synthesized derivatives of thiazole-based compounds that exhibit notable activity against different cancer cell lines.

Case Studies:

- A study evaluated a series of thiazole derivatives, including N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide, against the NCI-60 cancer cell line panel. The results indicated that certain derivatives showed significant growth inhibition across multiple cancer types, including lung and breast cancers, with GI50 values ranging from 1.9 to 3.0 μM .

| Compound | Cancer Type | GI50 (μM) |

|---|---|---|

| Thiazole Derivative A | Lung | 1.9 |

| Thiazole Derivative B | Breast | 3.0 |

Antibacterial Properties

This compound has also been studied for its antibacterial properties, particularly against Mycobacterium tuberculosis.

Research Findings:

- A series of 2-aminothiazoles demonstrated significant antibacterial activity against Mycobacterium tuberculosis with sub-micromolar minimum inhibitory concentrations (MICs). The structure-activity relationship indicated that modifications at the C-2 position enhanced activity while maintaining selectivity for mycobacterial species over other bacteria .

| Compound | Pathogen | MIC (μM) |

|---|---|---|

| Thiazole Derivative C | M. tuberculosis | <0.5 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly in relation to α-glucosidase and acetylcholinesterase.

Enzyme Inhibition Studies:

- Newly synthesized sulfonamides incorporating thiazole moieties were screened for their ability to inhibit α-glucosidase and acetylcholinesterase. These compounds showed promising results, suggesting their potential in treating conditions such as Type 2 diabetes mellitus and Alzheimer's disease .

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| Sulfonamide D | α-glucosidase | 75% |

| Sulfonamide E | Acetylcholinesterase | 68% |

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, such as competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Cyclam and Polyamine Derivatives

Compounds derived from cyclam (1,4,8,11-tetraazacyclotetradecane) or polyamines, such as N-(2-aminoethyl)propane-1,3-diamine-substituted cyclam, exhibit structural parallels in their aminoethyl substituents. These derivatives demonstrate anti-HIV-1 activity, particularly when modified with pyridine or aminophenyl groups . However, unlike the target compound, cyclam-based molecules are macrocyclic, enabling metal coordination and enhanced binding to viral envelopes.

Benzoxazole and Thiophene Derivatives

N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide shares the sulfonamide moiety but replaces the thiazole with a benzoxazole ring. Additionally, the furyl and thienyl substituents introduce steric bulk and π-π interactions absent in the target compound .

Triazole and Thienopyrimidinone Derivatives

Compounds such as 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide incorporate triazole or thienopyrimidinone cores. These structures exhibit distinct hydrogen-bonding capabilities due to nitrogen-rich rings, contrasting with the oxygen and sulfur atoms in the target compound’s thiazole. Such differences influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Key Research Findings and Implications

- Synthetic Flexibility: The target compound’s aminoethyl group allows facile conjugation to other pharmacophores, a feature shared with cyclam derivatives but underutilized in benzoxazole analogs .

- Biological Activity : While cyclam derivatives show antiviral activity, the target compound’s primary documented use is as a neurokinin receptor research tool, highlighting divergent applications despite structural overlap .

- Solubility and Bioavailability : Sulfonamide groups in both the target compound and benzoxazole derivatives enhance water solubility, but the thiazole ring may confer better membrane penetration than bulkier heterocycles .

Biological Activity

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological activity assessments, structure-activity relationships, and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the sulfonylation of 2-amino thiazole derivatives followed by alkylation reactions. The structural characterization is often performed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods confirm the molecular integrity and purity of the synthesized compounds.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. These enzymes are critical in the pathophysiology of Alzheimer's disease. For instance, one study reported IC50 values for various thiazole derivatives ranging from 0.10 to 11.40 µM against AChE, with this compound showing competitive inhibition comparable to donepezil (IC50 = 2.16 µM) .

2. Antioxidant Activity

The compound has also demonstrated significant antioxidant activity. In vitro assays indicated that it could scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress-related damage in neuronal cells.

3. Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, certain analogs have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The presence of specific substituents on the thiazole ring has been found to enhance its inhibitory effects on AChE and BuChE. The SAR studies suggest that electron-withdrawing groups at certain positions increase potency while maintaining selectivity .

Case Study 1: Alzheimer’s Disease Models

In a recent study involving transgenic mouse models for Alzheimer’s disease, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests. The compound's ability to reduce amyloid plaque formation was also noted, suggesting a multifaceted mechanism of action .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. Results showed significant inhibition at concentrations as low as 32 µg/mL, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.